4-乙氧基-1,1,1-三氟-3-丁烯-2-酮

描述

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is a chemical compound that reacts with phenylmagnesium bromide to afford ethoxy group substitution products . It also reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .

Synthesis Analysis

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines . Key steps are an addition–elimination reaction to ETFBO followed by the thiazolium-catalyzed Stetter reaction . It also reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group .Molecular Structure Analysis

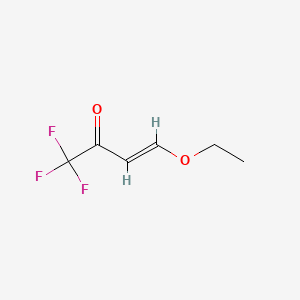

The linear formula of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is C2H5OCH=CHCOCF3 . Its CAS Number is 17129-06-5 and its molecular weight is 168.11 .Chemical Reactions Analysis

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with phenylmagnesium bromide to afford ethoxy group substitution products, while it reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group . It also reacts with amino to give the N-protected amino acids, which is useful for the peptide synthesis .Physical And Chemical Properties Analysis

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is a liquid that has a refractive index of 1.406 (lit.) . It has a boiling point of 51-53 °C/12 mmHg (lit.) and a density of 1.18 g/mL at 25 °C (lit.) .科学研究应用

Organic Building Blocks

This compound serves as an organic building block in various chemical reactions . It’s a commercially available industrial product that is already used for the preparation of trifluoromethyl-substituted pyridines, pyrazoles, and arenes .

Synthesis of Trifluoromethyl-Substituted Heteroarenes

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) serves as a trifluoromethyl-containing building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines .

Stetter Reaction

ETFBO is used in the Stetter reaction, a key step in the synthesis of various compounds. This reaction involves an addition–elimination reaction to ETFBO followed by the thiazolium-catalyzed Stetter reaction .

Synthesis of Celecoxib

The scope of this chemistry was demonstrated in a new synthetic approach towards the COX-2 selective, nonsteroidal anti-inflammatory drug Celebrex® (celecoxib) .

Synthesis of 4-Dialkylamino-1,1,1-Trifluorobut-3-Ene-2-Ones

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one may be used in the synthesis of 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones .

Synthesis of β-Alkyl- or Dialkylamino Substituted Enones

This compound may be used for the synthesis of β-alkyl- or dialkylamino substituted enones bearing a CF3 group .

作用机制

属性

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYIFUROKBDHCY-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801033246 | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

CAS RN |

59938-06-6, 17129-06-5 | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59938-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059938066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in organic synthesis?

A1: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a valuable building block for incorporating the trifluoromethyl (CF3) group into various heterocyclic compounds. [, , , ] This is important because the CF3 group can significantly impact a molecule's lipophilicity, metabolic stability, and biological activity.

Q2: How is 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one typically utilized in the synthesis of heterocycles?

A2: A common strategy involves an initial addition-elimination reaction with ETFBO, often followed by a thiazolium-catalyzed Stetter reaction. This approach has proven effective in synthesizing trifluoromethyl-substituted thiophenes, furans, pyrroles, and piperazines. []

Q3: Can you provide specific examples of heterocycles synthesized using 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one?

A3: Certainly! ETFBO has been successfully employed in the synthesis of:

- 4-Trifluoromethyl-1,2-dihydropyrimidines: These compounds are accessible through a one-pot reaction involving ETFBO, aldehydes, and ammonia in the presence of a zinc chloride catalyst. [, ]

- Trifluoromethylated pyrido[2,3-d]pyrimidine-2,4-diones: These heterocycles are prepared by reacting ETFBO with 6-aminouracils. []

- Trifluoromethylated pyrazolo[3,4-b]-pyridines: These compounds are synthesized from 5-aminopyrazoles and ETFBO. []

- 4-Trifluoroacetylpyrazoles: Reacting aldehyde tert-butylhydrazones with ETFBO yields these compounds, which can be further modified by removing the tert-butyl group. []

Q4: What are the structural characteristics of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one?

A4:

- Molecular Formula: C7H9F3O []

- Molecular Weight: 166.14 g/mol []

- Spectroscopic Data: The compound's structure is confirmed using techniques like GC, 1H NMR, 19F NMR, and combustion analysis. []

Q5: What is the reactivity of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene in Diels-Alder reactions?

A5: 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, a derivative of ETFBO, acts as an electron-rich diene in Diels-Alder reactions. It readily reacts with electron-poor dienophiles like dimethyl acetylenedicarboxylate and methyl propiolate. [] This reaction provides access to trifluoromethyl-substituted phthalates or benzoates. Notably, it can even react with less reactive dienophiles like methyl cyanoformate to yield 4-(trifluoromethyl)pyridinecarboxylic acids, albeit with the need for excess dienophile. []

Q6: Are there any specific handling or storage recommendations for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one?

A6: Yes, ETFBO is susceptible to oxidation, polymerization, and hydrolysis. [] It is best to prepare it fresh and store it under inert conditions to maintain its purity and reactivity.

Q7: Can you provide information on the interaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with triethyl phosphite?

A8: Research has explored the interaction of ETFBO with triethyl phosphite. [, ] This reaction provides valuable insights into the reactivity of ETFBO with phosphorus-containing nucleophiles and its potential for forming novel organophosphorus compounds.

Q8: What about the interaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with organomagnesium and organozinc reagents?

A9: The interaction of ETFBO with organomagnesium and organozinc compounds, which act as carbon-centered nucleophiles, has also been investigated. [, ] This research helps in understanding the reactivity profile of ETFBO and its potential for forming new carbon-carbon bonds, leading to more complex molecules.

Q9: What happens when 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with methylhydrazine?

A10: Contrary to previous findings, reacting ETFBO with methylhydrazine in refluxing ethanol yields a mixture of 1-methyl-3-(trifluoromethyl)pyrazole and 4,5-dihydro-1-methyl-5-(trifluoromethyl)pyrazol-5-ol. [, ] The latter can be converted to 1-methyl-5-(trifluoromethyl)pyrazole through acid-catalyzed dehydration. This reaction highlights the versatility of ETFBO in synthesizing different substituted pyrazoles.

Q10: How does 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one react with nitrile oxides?

A11: The 1,3-dipolar cycloaddition reaction of ETFBO with nitrile oxides has been studied. [, ] This reaction provides a pathway to synthesize trifluoromethylated isoxazoles, a significant class of heterocycles with potential biological activities.

Q11: Are there any studies on the reaction of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols?

A12: Yes, in the presence of InCl3•4H2O, 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one reacts with benzenethiols to produce both addition-elimination and substitution products. [] The study delves into the reactivity of different substituted benzenethiols, providing insights into the reaction mechanism and selectivity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Boc-piperazino)-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1586388.png)